molecular formula C14H19NO3S B3595577 methyl 2-[(cyclobutylcarbonyl)amino]-5-propyl-3-thiophenecarboxylate

methyl 2-[(cyclobutylcarbonyl)amino]-5-propyl-3-thiophenecarboxylate

Cat. No.: B3595577
M. Wt: 281.37 g/mol
InChI Key: MDLJJYLXNMKBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-[(cyclobutylcarbonyl)amino]-5-propyl-3-thiophenecarboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms . The compound also has a cyclobutylcarbonyl group, an amino group, and a carboxylate ester group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiophene ring, possibly through techniques highlighted in recent literature . The cyclobutylcarbonyl group could potentially be introduced through carbonylation of a cyclobutylamine precursor .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene ring, the cyclobutylcarbonyl group, the amino group, and the carboxylate ester group . The exact structure would depend on the positions of these groups on the thiophene ring.


Chemical Reactions Analysis

Thiophene compounds are known to participate in a variety of chemical reactions. They can undergo electrophilic aromatic substitution, similar to benzene . The amino and ester groups in the compound could also participate in various reactions.

Future Directions

The study of thiophene derivatives is an active area of research due to their wide range of biological activities . This compound, with its combination of functional groups, could be of interest in the development of new pharmaceuticals or materials.

Properties

IUPAC Name

methyl 2-(cyclobutanecarbonylamino)-5-propylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-3-5-10-8-11(14(17)18-2)13(19-10)15-12(16)9-6-4-7-9/h8-9H,3-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLJJYLXNMKBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)C2CCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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